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molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No. B1311411
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
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Patent
US08859535B2

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 30 ml, 75 mmol) was slowly added to a suspension of methyltriphenylphosphonium bromide (28.07 g, 79 mmol) in THF (150 ml) at −10° C. After stirring for 1 h, 1,4-dioxaspiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. The reaction was warmed to room temperature and stirred for 4 h. The reaction was quenched with sat. aq. NH4Cl and extracted by diethyl ether. The combined organic extracts were dried (Na2SO4), concentrated at 200 mbar and 30° C. The residue was diluted with DCM and hexanes (1:1), and the solid was filtered. The organic extracts were concentrated at 200 mbar and 30° C., followed by silica gel chromatography (EtOAc/hexanes: 0-10%-20% gradient) to afford the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[O:6]1[C:10]2(CCC(=O)[CH2:12][CH2:11]2)[O:9][CH2:8][CH2:7]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:5]=[C:4]1[CH2:12][CH2:11][C:10]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
28.07 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.01 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted by diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 200 mbar and 30° C
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM and hexanes (1:1)
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated at 200 mbar and 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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